molecular formula C40H72O14 B1246224 Roselipin 1B

Roselipin 1B

Cat. No. B1246224
M. Wt: 777 g/mol
InChI Key: PQKVMUDGLBZIJJ-BVQPZGNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roselipin 1B is a natural product found in Clonostachys rosea with data available.

Scientific Research Applications

Roselipin 1B's Structure and Production

Roselipins, including Roselipin 1B, are identified as inhibitors of diacylglycerol acyltransferase (DGAT) and are produced by Gliocladium roseum KF-1040. The structure of Roselipin 1B was determined through spectroscopic studies, revealing a unique skeleton of highly methylated fatty acid modified with D-mannose and D-arabinitol. This compound was notably produced in higher quantities in a medium containing natural sea water, highlighting its potential for large-scale production (Tabata et al., 1999); (Tomoda et al., 1999).

Inhibition of Diacylglycerol Acyltransferase (DGAT)

Research has established Roselipin 1B's role as an inhibitor of DGAT, a key enzyme in triglyceride synthesis. The inhibition of DGAT suggests potential therapeutic applications in conditions associated with lipid metabolism disorders. The DGAT inhibitory activity of Roselipin 1B indicates its utility in researching lipid metabolism and possibly in developing treatments for related disorders (Tomoda et al., 2003).

Anthelmintic Activity

In a study exploring the anthelmintic properties of various compounds, Roselipin 1B was identified among polyketide glycosides exhibiting positive anthelmintic activity. This discovery points to its potential application in the development of new treatments for parasitic infections (Ayers et al., 2010).

properties

Product Name

Roselipin 1B

Molecular Formula

C40H72O14

Molecular Weight

777 g/mol

IUPAC Name

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate

InChI

InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31-,32?,33?,34-,35-,36+,37+,38?,40+/m1/s1

InChI Key

PQKVMUDGLBZIJJ-BVQPZGNTSA-N

Isomeric SMILES

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

synonyms

oselipin 1A
roselipin 1B

Origin of Product

United States

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